molecular formula C23H20N4O4 B11199803 3-[(4-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-[(4-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11199803
M. Wt: 416.4 g/mol
InChI Key: YDFZNLTWLXHSLJ-JXMROGBWSA-N
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Description

3-[(4-METHOXYPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-METHOXYPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the methoxyphenyl and phenylethenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-METHOXYPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-[(4-METHOXYPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-METHOXYPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Examples include:

  • 3-[(4-METHOXYPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID derivatives with different functional groups.
  • Other pyrazolo[1,5-a]pyrimidine compounds with varying substituents on the core structure.

Uniqueness

The uniqueness of 3-[(4-METHOXYPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H20N4O4

Molecular Weight

416.4 g/mol

IUPAC Name

3-[(4-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C23H20N4O4/c1-31-18-11-8-16(9-12-18)25-22(28)19-14-24-27-17(10-7-15-5-3-2-4-6-15)13-20(23(29)30)26-21(19)27/h2-14,17,26H,1H3,(H,25,28)(H,29,30)/b10-7+

InChI Key

YDFZNLTWLXHSLJ-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)/C=C/C4=CC=CC=C4)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C=CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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